molecular formula C14H14BFO3S B1440515 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid CAS No. 1072946-13-4

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Cat. No. B1440515
M. Wt: 292.1 g/mol
InChI Key: FUYZRHIGCBXJIX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a chemical compound with the molecular formula C14H14BFO3S . It has a molecular weight of 292.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14BFO3S/c1-19-12-5-2-10 (3-6-12)9-20-14-7-4-11 (15 (17)18)8-13 (14)16/h2-8,17-18H,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.14 . Its IUPAC name is 3-fluoro-4-[(4-methoxybenzyl)sulfanyl]phenylboronic acid .

Scientific Research Applications

Synthetic Applications

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid is a derivative of phenylboronic acid, which is widely utilized in organic synthesis and chemical research. For instance, similar compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, highlight the significance of fluoro-boronated compounds in pharmaceutical synthesis. The compound under discussion could potentially be involved in cross-coupling reactions, a technique frequently used in the synthesis of complex organic molecules, including drugs and materials (Qiu et al., 2009).

Biosensors and Analytical Chemistry

In the realm of biosensors and analytical chemistry, phenylboronic acid derivatives like 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid have shown promise. These compounds are known for their ability to bind selectively to diols, enabling the construction of glucose sensors and other biosensors. This selective binding property could make them valuable in developing new biosensors for detecting various biological substances, potentially offering improvements in sensitivity and selectivity for clinical and environmental monitoring (Anzai, 2016).

Environmental Applications

Phenylboronic acids and their derivatives also find applications in environmental science, particularly in the degradation and detection of organic pollutants. Their reactive nature can be harnessed in advanced oxidation processes (AOPs) to degrade recalcitrant compounds in wastewater, contributing to the development of more effective water treatment methods. The structural characteristics of compounds like 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid could be optimized to enhance the degradation of pollutants, offering a pathway to mitigate environmental contamination (Qutob et al., 2022).

properties

IUPAC Name

[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYZRHIGCBXJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674437
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

CAS RN

1072946-13-4
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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